(E)-1,4-Dibromobut-2-ene-d6 chemical properties
(E)-1,4-Dibromobut-2-ene-d6 chemical properties
An In-Depth Technical Guide to the Chemical Properties of (E)-1,4-Dibromobut-2-ene-d6
Introduction
(E)-1,4-Dibromobut-2-ene-d6 is the deuterium-labeled form of (E)-1,4-Dibromobut-2-ene.[1] As a stable isotope-labeled compound, it serves as a valuable tool in various scientific disciplines, particularly in drug development and metabolic research.[1] The substitution of hydrogen with deuterium, a heavy isotope, allows for its use as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and analytical methodologies related to (E)-1,4-Dibromobut-2-ene-d6 for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical properties of (E)-1,4-Dibromobut-2-ene-d6 are summarized in the table below. It is important to note that while some experimental data is available for its non-deuterated counterpart, (E)-1,4-Dibromobut-2-ene (CAS: 821-06-7), the properties of the deuterated compound are expected to be very similar.
| Property | Value | Source |
| IUPAC Name | (E)-1,4-dibromo-1,1,2,3,4,4-hexadeuteriobut-2-ene | [2] |
| Synonyms | trans-1,4-Dibromo-2-butene-d6 | [2] |
| CAS Number | 118886-18-3 | [2] |
| Molecular Formula | C₄D₆Br₂ | [2] |
| Molecular Weight | 219.94 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 48-51 °C (for non-deuterated analog) | [4][5][6] |
| Boiling Point | 205 °C (for non-deuterated analog) | [4][5][7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform.[8] | [8] |
| Stability | Light sensitive.[5] | [5] |
| Reactivity | Incompatible with strong oxidizers and strong bases.[4] | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of (E)-1,4-Dibromobut-2-ene-d6. While specific spectra for the d6 variant are not widely published, the expected characteristics can be inferred from the data available for the non-deuterated analog and the known effects of deuteration.
| Spectroscopic Technique | Data for (E)-1,4-Dibromobut-2-ene (Non-deuterated) | Expected Changes for (E)-1,4-Dibromobut-2-ene-d6 |
| ¹H NMR | Spectra available, showing characteristic peaks for vinylic and allylic protons.[9] | The absence of signals in the proton NMR spectrum is the most significant change, confirming the high degree of deuteration. Residual proton signals would indicate incomplete labeling. |
| ¹³C NMR | Spectra available for similar compounds.[10][11] | Carbon signals will couple to deuterium, resulting in multiplets instead of singlets (or doublets if coupled to a single proton). The chemical shifts will be very similar. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the non-deuterated compound (213.90 g/mol ).[9] | The molecular ion peak will be shifted to a higher mass-to-charge ratio, corresponding to the mass of the deuterated compound (219.94 g/mol ).[2] |
| Infrared (IR) Spectroscopy | FT-IR spectra are available.[3][12] The C=C stretch for trans alkenes is typically in the 1680-1660 cm⁻¹ region, and the C-H wag is around 965 cm⁻¹.[13] | The C-D stretching and bending vibrations will appear at lower frequencies (approximately 2100-2200 cm⁻¹ for C-D stretch) compared to C-H vibrations (around 3000 cm⁻¹) due to the increased reduced mass. |
Applications in Research and Drug Development
The primary utility of (E)-1,4-Dibromobut-2-ene-d6 lies in its application as an internal standard and a tracer in metabolic studies. Deuteration can influence the pharmacokinetic and metabolic profiles of drug candidates, a phenomenon that is actively studied in drug development.[1][14]
Caption: Logical flow of applications for (E)-1,4-Dibromobut-2-ene-d6.
Experimental Protocols
Synthesis
Inferred Synthetic Protocol:
-
Starting Material: But-2-yne-d6 or Butadiene-d6.
-
Reaction: The deuterated starting material is dissolved in a suitable solvent, such as dichloromethane.
-
Bromination: The solution is cooled (e.g., to -10 to 10 °C), and liquid bromine is added dropwise.
-
Workup: The reaction mixture is then processed to isolate the crude product.
-
Purification: The crude (E)-1,4-Dibromobut-2-ene-d6 is purified, typically by recrystallization or chromatography, to yield the final product.
The non-deuterated compound is a known intermediate in the synthesis of pharmaceuticals like Aliskiren.[5] Therefore, the deuterated version can be used to produce deuterated Aliskiren for research.
Analytical Methodology: HPLC
(E)-1,4-Dibromobut-2-ene can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[15] This method is suitable for the deuterated analog as well.
HPLC Conditions:
-
Column: Newcrom R1 or a similar reverse-phase column.[15]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. For mass spectrometry detection, a volatile modifier such as formic acid should be used instead.[15]
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
Application: This method is scalable and can be used for purity assessment and for isolating impurities in preparative separations. It is also suitable for pharmacokinetic studies.[15]
Caption: Workflow for use as an internal standard in quantitative analysis.
Safety and Handling
The non-deuterated analog, (E)-1,4-Dibromobut-2-ene, is classified as toxic if swallowed or inhaled and causes burns.[5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, and eye/face protection, in a well-ventilated area or fume hood.[5] It should be stored in a cool, dry place, away from light, strong oxidizing agents, and strong bases.[4][8]
Conclusion
(E)-1,4-Dibromobut-2-ene-d6 is a crucial tool for researchers in chemistry and drug development. Its primary value is as an internal standard for accurate quantification and as a tracer for elucidating metabolic pathways and pharmacokinetic profiles. Understanding its chemical properties, reactivity, and appropriate analytical methods is key to its effective utilization in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trans-1,4-Dibromo-2-butene-d6 | C4H6Br2 | CID 12216767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. (E)-1,4-Dibromobut-2-ene, CAS 821-06-7, High Purity Industrial Grade Liquid at Attractive Prices [jigspharma.com]
- 9. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. (Z)-1,4-dibromobut-2-ene | C4H6Br2 | CID 5354994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (E)-1,4-Dibromobut-2-ene(821-06-7)FT-IR [m.chemicalbook.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. (E)-1,4-Dibromo-2-butene | SIELC Technologies [sielc.com]
